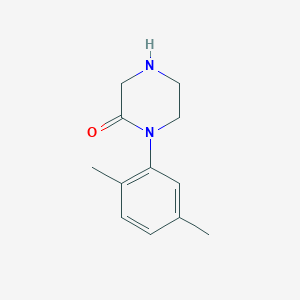

1-(2,5-Dimethyl-phenyl)-piperazin-2-one

Description

Significance of Piperazin-2-one (B30754) Scaffolds in Synthetic Organic Chemistry

The piperazin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry. thieme-connect.com This designation stems from its frequent appearance in a wide array of biologically active compounds and natural products. The structural and functional characteristics of the piperazin-2-one core make it a valuable building block in the synthesis of complex molecules.

The value of the piperazin-2-one motif is particularly noted for its peptidomimetic properties, which arise from the specific positioning of its heteroatoms. thieme-connect.com This has led to the development of various synthetic methodologies for its preparation. thieme-connect.com Substituted piperazin-2-ones are key pharmacophores found in a range of medicinally significant compounds, including inhibitors for enzymes like hepatitis C virus replication, DPP-4, and elastase. rsc.org They also feature in antagonists for various receptors and have applications as antidepressants and antibacterial agents. rsc.org

Recent synthetic advancements have focused on creating piperazin-2-one derivatives through innovative methods. For instance, a cascade, metal-promoted transformation using chloro allenylamide, primary amines, and aryl iodides has been developed to produce piperizinones in good yields. thieme-connect.com This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it suitable for combinatorial synthesis. thieme-connect.comthieme.de

Overview of Substituted Piperazin-2-one Compounds in Contemporary Research

The versatility of the piperazin-2-one scaffold has spurred considerable research into its substituted derivatives. These compounds are explored for a wide range of therapeutic applications, leveraging the core structure to interact with various biological targets.

Research has demonstrated that substituted piperazin-2-ones can be synthesized with a high degree of stereochemical control. Jocic-type reactions with N-substituted diamines have been employed to create 1-substituted piperazinones with little to no loss of stereochemical integrity, a crucial aspect for the synthesis of pharmacologically active compounds. rsc.orgnih.gov Asymmetric catalytic methods have also been developed to produce enantiomerically enriched piperazin-2-ones, which are valuable intermediates in the synthesis of drugs like the antiemetic aprepitant. acs.org

The biological activities of substituted piperazin-2-ones are diverse. For example, certain piperazine-2,5-dione derivatives have been investigated as antioxidants to protect against oxidative injury. nih.gov In the realm of central nervous system disorders, various piperazine (B1678402) derivatives have been researched for their potential as antipsychotic, antidepressant, and anxiolytic agents. nih.govnih.gov

Research Gaps and Objectives for 1-(2,5-Dimethyl-phenyl)-piperazin-2-one

The primary objective for future research on 1-(2,5-Dimethyl-phenyl)-piperazin-2-one would be to synthesize and characterize the compound. This would involve adapting known synthetic methodologies, such as the nucleophilic aromatic substitution between piperazin-2-one and a suitable 2,5-dimethylphenyl halide. vulcanchem.com Subsequent detailed structural elucidation using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential.

Following its synthesis and characterization, a key objective would be to investigate its potential biological activities. Given the broad spectrum of activities exhibited by other substituted piperazin-2-ones, a screening campaign against various biological targets would be a logical next step. The presence of the 2,5-dimethylphenyl substituent could influence its steric and electronic properties, potentially leading to novel pharmacological effects. vulcanchem.com

Scope and Organization of the Academic Research Outline for 1-(2,5-Dimethyl-phenyl)-piperazin-2-one

This article has provided a structured overview of the current understanding and potential research avenues for 1-(2,5-Dimethyl-phenyl)-piperazin-2-one. The content is organized to first establish the significance of the foundational piperazin-2-one scaffold in synthetic and medicinal chemistry. It then broadens the context by reviewing the research landscape of substituted piperazin-2-one compounds. Subsequently, it identifies the specific research gaps and outlines clear objectives for future studies on 1-(2,5-Dimethyl-phenyl)-piperazin-2-one. This framework serves as a comprehensive guide for researchers interested in exploring this and related chemical entities.

Data Tables

Table 1: Chemical Compound Information

| Compound Name |

| 1-(2,5-Dimethyl-phenyl)-piperazin-2-one |

| 1-(2-(2,4-dimethylphenylthio)phenyl)piperazine |

| 1,1,1-trichloro-2-phenylpropan-2-ol |

| Aprepitant |

| 1-(3,5-dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione |

| 1-(3,5-dimethoxyphenyl)-4-(4-fluorobenzoyl)piperazine-2,5-dione |

| 1-(3,5-dimethoxyphenyl)-4-(3-cyclopentylpropanoyl)piperazine-2,5-dione |

| 1-(3,5-dimethoxyphenyl)-4-(2-methoxyacetyl)piperazine-2,5-dione |

| N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides |

| 1-(2-hydroxyethyl)piperazine |

| Amifostine |

| Clozapine |

| Vortioxetine |

| Buspirone |

| Benzylpiperazine |

| 1-(2,5-Dimethylphenyl)piperazine |

| 2,5-dimethylfuran |

| Acetonylacetone |

| 2,5-dimethylpyrrole |

| Vilazodone |

| Ethyl 5-aminobenzofuran-2-carboxylate |

| 3-(4-chlorobutyl)-1H-indole-5-carbonitrile |

| 6-hydroxy-2-methyl-2H-benzo[b] vulcanchem.comnih.govoxazin-3(4H)-one |

| 1-bromo-4-chlorobutane |

| 5'-fluoro-2'-(piperazin-1-yl)-[1,1'-biphenyl]-4-carbonitrile |

| 1-(5-fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)piperazine |

| 2-(piperazin-1-yl)-3,4'-bipyridine |

| Epibromohydrin |

| Chloro allenylamide |

| Aryl iodide |

| Primary amine |

Table 2: Interactive Data for 1-(2,5-Dimethyl-phenyl)-piperazin-2-one Note: As specific experimental data for this compound is not widely published, the following table is based on analogous compounds and theoretical properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O | vulcanchem.com |

| Molecular Weight | 204.27 g/mol | vulcanchem.com |

| Core Structure | Piperazin-2-one | vulcanchem.com |

| Substituent | 2,5-Dimethylphenyl | vulcanchem.com |

| Key Structural Feature | Lactam | vulcanchem.com |

| Potential Tautomerism | Lactam-lactim | vulcanchem.com |

| Analogous Precursor | 1-(2,5-Dimethylphenyl)piperazine | vulcanchem.com |

| CAS Number of Precursor | 1013-25-8 |

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-(2,5-dimethylphenyl)piperazin-2-one |

InChI |

InChI=1S/C12H16N2O/c1-9-3-4-10(2)11(7-9)14-6-5-13-8-12(14)15/h3-4,7,13H,5-6,8H2,1-2H3 |

InChI Key |

ZNNHHOZHMCKSJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCNCC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,5 Dimethyl Phenyl Piperazin 2 One

Historical and Current Synthetic Routes to Substituted Piperazin-2-ones

The synthesis of the piperazin-2-one (B30754) ring system, a six-membered heterocycle containing two nitrogen atoms, has been an area of significant research. Historically and currently, these scaffolds are constructed through various cyclization strategies.

Common approaches include:

Intramolecular Cyclization: A prevalent method involves the cyclization of an N-substituted ethylenediamine (B42938) derivative with a two-carbon electrophilic unit. For example, the reaction between an N-aryl ethylenediamine and an α-haloacetyl halide (e.g., chloroacetyl chloride) followed by base-mediated intramolecular N-alkylation is a classic and direct route.

Reductive Amination: Tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine provides a convenient method for producing N-substituted piperazinones, suitable for diversity-oriented synthesis.

Palladium-Catalyzed Reactions: Modern synthetic chemistry has introduced palladium-catalyzed methods. For instance, the asymmetric hydrogenation of pyrazin-2-ols offers a pathway to chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cn Another advanced method is a cascade reaction involving chloro allenylamide, primary amines, and aryl iodides, which can form three new bonds in a single step. thieme-connect.comthieme.de

Jocic-Type Reactions: These reactions can transform enantiomerically-enriched trichloromethyl-containing alcohols into 1-substituted piperazinones regioselectively with little loss of stereochemical integrity. rsc.orgresearchgate.net

Multi-component Reactions: Single-pot reactions using multiple starting materials, such as the copper-catalyzed reaction of donor-acceptor diazo compounds with 1,2-diamine derivatives, offer an efficient pathway to carbon-substituted piperazinones. bohrium.com

These varied methodologies highlight the flexibility and importance of the piperazinone core, allowing for the introduction of a wide range of substituents at different positions on the ring, which is crucial for tuning the molecule's properties. mdpi.com

Targeted Synthesis of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one

The specific synthesis of 1-(2,5-dimethyl-phenyl)-piperazin-2-one builds upon the general principles of N-aryl heterocycle formation. The most direct approach involves the construction of the piperazinone ring onto a pre-existing 2,5-dimethylaniline (B45416) core.

A logical retrosynthetic disconnection of the target molecule breaks the amide bond within the piperazinone ring. This leads to an N-(2,5-dimethylphenyl)-N'-(chloroacetyl)ethylenediamine intermediate. A further disconnection of the C-N bond between the ethylenediamine fragment and the aromatic ring points to two primary starting materials: 2,5-dimethylaniline and a suitable C2-N-C2 synthon, such as N-(2-chloroethyl)-2-chloroacetamide or a two-step equivalent.

A more common and practical pathway involves a two-step sequence. The first disconnection is at the N1-C6 amide bond, leading to a linear precursor, N-(2-aminoethyl)-N-(2,5-dimethylphenyl)acetamide or its corresponding ester. A second disconnection at the N1-Aryl bond reveals 2,5-dimethylaniline and a piperazin-2-one ring, or a further disconnection at the N1-C2 bond suggests N-(2,5-dimethylphenyl)ethylenediamine and a haloacetylating agent. This latter approach is often preferred for its convergent nature.

The synthesis of 1-(2,5-dimethyl-phenyl)-piperazin-2-one relies on readily available chemical precursors.

2,5-Dimethylaniline: This is the foundational aromatic precursor that introduces the dimethylphenyl moiety. It is a commercially available compound. Alternatively, it can be synthesized via the nitration of p-xylene (B151628) followed by reduction, or through more modern methods like the coupling of diazo salts with 2,5-dimethylaniline itself to introduce an amino group at a specific position. google.com

Chloroacetyl Chloride: This highly reactive acyl chloride serves as the source for the C2-C3 carbonyl group and the attached chlorine, which acts as a leaving group in a subsequent cyclization step.

Ethylenediamine or Ethanolamine: These are common starting points for building the ethylenediamine backbone of the piperazinone ring.

N-(2,5-dimethylphenyl)ethylenediamine: This key intermediate is formed by reacting 2,5-dimethylaniline with a protected 2-haloethylamine, followed by deprotection. Its synthesis is a critical step in many routes.

Table 1: Key Precursors and Intermediates

| Compound Name | Role in Synthesis |

| 2,5-Dimethylaniline | Aromatic starting material |

| Chloroacetyl Chloride | Acylating and alkylating agent |

| N-(2,5-dimethylphenyl)ethylenediamine | Key intermediate, formed from 2,5-dimethylaniline |

| 2-Chloro-N-(2,5-dimethylphenyl)acetamide | Intermediate formed after initial acylation |

A common synthetic pathway proceeds via a two-step sequence: N-acylation followed by intramolecular cyclization.

N-Acylation: The synthesis typically begins with the reaction of 2,5-dimethylaniline with a haloacetyl halide, such as chloroacetyl chloride. The lone pair of electrons on the nitrogen atom of the aniline (B41778) acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of an amide bond and the intermediate, 2-chloro-N-(2,5-dimethylphenyl)acetamide.

Second N-Alkylation and Cyclization: The next step involves reacting this intermediate with an amino-containing fragment, often by first reacting it with a protected amine like N-Boc-ethylenediamine, followed by deprotection. A more direct route involves reacting 2-chloro-N-(2,5-dimethylphenyl)acetamide with ammonia (B1221849) or a primary amine to form N-(2-aminoethyl)-N-(2,5-dimethylphenyl)acetamide. The final step is an intramolecular nucleophilic substitution. The primary amine at one end of the chain attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the six-membered piperazin-2-one ring. This reaction is typically carried out in the presence of a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl generated.

An alternative pathway involves first synthesizing N-(2,5-dimethylphenyl)ethylenediamine. This intermediate is then acylated with chloroacetyl chloride. The primary amine of the diamine is more nucleophilic and reacts preferentially. The subsequent intramolecular cyclization occurs when a base promotes the secondary amine to attack the electrophilic carbon-chlorine bond, closing the ring to form the final product.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of 1-(2,5-dimethyl-phenyl)-piperazin-2-one. Key parameters that can be adjusted include the choice of solvent, base, temperature, and reaction time.

Solvent: The choice of solvent can significantly influence reaction rates and outcomes. Polar aprotic solvents like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) are often used as they can dissolve the reactants and intermediates while not interfering with the nucleophilic substitution reactions. thieme-connect.com

Base: A variety of inorganic and organic bases can be used for the cyclization step. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or triethylamine (B128534) (Et₃N). The strength of the base must be sufficient to deprotonate the amine for the cyclization step but not so strong as to cause unwanted side reactions. Studies on similar syntheses have shown that optimizing the base and its stoichiometry can significantly improve yields. thieme-connect.com

Temperature: The reaction temperature affects the rate of both the desired reaction and potential side reactions. The initial acylation is often performed at a low temperature to control its exothermicity, while the cyclization step may require heating to proceed at a reasonable rate. For related N-arylpiperazine syntheses, temperatures can range from room temperature to over 100°C. google.com

Catalyst: While not always necessary for this specific synthesis, some modern methods for forming N-aryl bonds, like the Buchwald-Hartwig amination, rely on palladium catalysts. mdpi.com For the cyclization step, phase-transfer catalysts can sometimes be employed to improve the reaction between reagents in different phases.

Table 2: Example of Reaction Condition Optimization

| Parameter | Condition A | Condition B (Optimized) | Rationale for Optimization |

| Base | Triethylamine | Cesium Carbonate (Cs₂CO₃) | Stronger, non-nucleophilic base can increase cyclization rate. thieme-connect.com |

| Solvent | Dichloromethane (B109758) | Acetonitrile | Higher boiling point allows for increased reaction temperature. |

| Temperature | Room Temperature | 85-90 °C | Increased temperature accelerates the intramolecular SN2 reaction. thieme-connect.com |

Green Chemistry Principles in the Synthesis of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one

Applying green chemistry principles to the synthesis of piperazinone derivatives aims to reduce the environmental impact of the chemical process. researchgate.net This involves using safer solvents, improving atom economy, and reducing waste.

Solvent Selection: Traditional solvents like dichloromethane and DMF are effective but pose environmental and health risks. Green chemistry encourages the use of safer alternatives like aqueous ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME). rsc.orgunibo.it Some syntheses of piperazine (B1678402) derivatives have been successfully performed in water, which is the most environmentally benign solvent. chemicalbook.com

Atom Economy: Multi-component and cascade reactions are inherently greener as they combine several steps into a single operation, reducing the need for intermediate purification and minimizing solvent and energy use. bohrium.comthieme.de A one-pot synthesis of 1-(2,5-dimethyl-phenyl)-piperazin-2-one from the starting materials would represent a significant green improvement.

Catalysis: The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is a core principle of green chemistry. rsc.org While the classic synthesis may not require a catalyst, developing a catalytic route could reduce the need for stoichiometric reagents and harsh conditions. Photoredox catalysis, using visible light to drive reactions, is an emerging green technology for the synthesis of piperazines. mdpi.comorganic-chemistry.org

Waste Reduction: The traditional route may generate salt byproducts from the neutralization of HCl. A process that minimizes or recycles these byproducts would be considered greener. For example, a catalytic cycle that regenerates the active species would produce less waste than a stoichiometric reaction.

Efforts to develop sustainable synthetic strategies for piperazine and its analogues are ongoing, with a focus on microwave-assisted synthesis, photoredox catalysis, and catalyst-free reactions in green solvents to maximize yield while minimizing time and environmental impact. researchgate.net

Stereoselective Synthesis Approaches for Analogues of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one

Several catalytic and substrate-controlled strategies have been developed to introduce chirality into the piperazin-2-one core.

A prominent and effective method is the asymmetric hydrogenation of pyrazin-2-ols . dicp.ac.cnrsc.org This approach utilizes chiral transition metal catalysts, typically based on palladium or iridium, to achieve high enantioselectivity. The pyrazin-2-ol substrates can be synthesized and then subjected to hydrogenation conditions, yielding chiral piperazin-2-ones. The choice of chiral ligand is critical for achieving high enantiomeric excess (ee). dicp.ac.cnresearchgate.net

| Catalyst System | Substrate Scope | Enantiomeric Excess (ee) | Reference |

| Pd(TFA)₂ / (S)-xyl-binapine | 5,6-disubstituted pyrazin-2-ols | up to 90% | dicp.ac.cn |

| [Ir(cod)Cl]₂ / Chiral Phosphine Ligand | 3-substituted pyrazinium salts | up to 92% | researchgate.net |

| Rhodium / Bisphosphine Ligand | Dehydromorpholines (analogue) | up to 99% | nih.gov |

This table is representative of stereoselective hydrogenation for piperazinone and related heterocyclic systems.

The use of chiral auxiliaries is a classical yet effective strategy for stereoselective synthesis. sigmaaldrich.com In this approach, a chiral auxiliary is covalently attached to the synthetic precursor. This auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it can be removed. For the synthesis of chiral piperazin-2-one analogues, a chiral amine, such as a derivative of phenylglycinol, could be used as a starting material to construct the piperazine ring, thereby setting the stereochemistry. rsc.org

Another powerful approach is the utilization of the chiral pool , which involves using readily available enantiopure starting materials, such as amino acids. nih.gov Chiral amino acids can be converted into key intermediates, like chiral 1,2-diamines, which can then be used to construct the chiral piperazin-2-one ring system through annulation reactions. nih.gov This method allows for the synthesis of highly functionalized and enantiopure piperazin-2-one analogues.

Spectroscopic and Structural Characterization Methods in Research of 1 2,5 Dimethyl Phenyl Piperazin 2 One

Advanced Spectroscopic Techniques for Structural Elucidation of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one

A combination of spectroscopic methods is required for an unambiguous structural determination of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one. Each technique provides unique and complementary information about the molecule's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 1-(2,5-Dimethyl-phenyl)-piperazin-2-one, both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 2,5-dimethylphenyl group and the aliphatic protons of the piperazin-2-one (B30754) ring. The aromatic region would likely display a set of multiplets for the three non-equivalent protons on the benzene (B151609) ring. The two methyl groups attached to the aromatic ring would each produce a singlet, with their chemical shifts influenced by their position. The piperazin-2-one ring contains three methylene (B1212753) groups (CH₂) and one NH group, which would appear in the aliphatic region of the spectrum. The protons of the methylene groups would exhibit complex splitting patterns (triplets or multiplets) due to coupling with adjacent protons. The NH proton would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The 2,5-dimethylphenyl group would exhibit six distinct aromatic carbon signals and two signals for the methyl carbons. The piperazin-2-one ring would show a characteristic signal for the carbonyl carbon (C=O) in the downfield region (typically around 165-175 ppm), along with signals for the three methylene carbons.

A hypothetical ¹H and ¹³C NMR data table based on known chemical shifts for similar structures is presented below.

| ¹H NMR (Hypothetical Data) | ¹³C NMR (Hypothetical Data) |

| Chemical Shift (ppm) | Assignment |

| 7.10-7.30 (m, 3H) | Ar-H |

| 5.80 (br s, 1H) | NH |

| 3.45 (t, 2H) | CH₂ |

| 3.10 (t, 2H) | CH₂ |

| 2.90 (s, 2H) | CH₂ |

| 2.35 (s, 3H) | Ar-CH₃ |

| 2.25 (s, 3H) | Ar-CH₃ |

Note: This is a hypothetical representation. Actual chemical shifts and coupling constants would need to be determined experimentally.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 1-(2,5-Dimethyl-phenyl)-piperazin-2-one (C₁₂H₁₆N₂O), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement. The calculated molecular weight for this compound is 204.27 g/mol .

The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways could include the cleavage of the piperazin-2-one ring and the loss of the dimethylphenyl group, leading to characteristic fragment ions that would support the proposed structure.

| Mass Spectrometry (Hypothetical Data) |

| Technique |

| High-Resolution Mass Spectrometry (HRMS) |

| Electron Ionization (EI-MS) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one would be expected to show characteristic absorption bands for the amide C=O stretch, N-H stretch, C-N stretching, and aromatic C-H and C=C stretching vibrations.

| Infrared (IR) Spectroscopy (Hypothetical Data) |

| Wavenumber (cm⁻¹) |

| ~3200 |

| ~3050 |

| ~2950-2850 |

| ~1650 |

| ~1600, ~1480 |

| ~1250 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one would be dominated by absorptions due to the π → π* transitions of the aromatic 2,5-dimethylphenyl ring. The presence of the nitrogen atoms and the carbonyl group might also give rise to weaker n → π* transitions. The solvent used for analysis can influence the position and intensity of these absorption bands.

X-ray Crystallography for Solid-State Structure Determination of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. A single-crystal X-ray diffraction study of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

| X-ray Crystallography (Hypothetical Data) |

| Parameter |

| Crystal System |

| Space Group |

| Piperazin-2-one Ring Conformation |

| Intermolecular Interactions |

Vibrational Spectroscopy (Raman) in Complementary Structural Research

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. Therefore, Raman spectroscopy can often provide information about vibrations that are weak or absent in the IR spectrum. For 1-(2,5-Dimethyl-phenyl)-piperazin-2-one, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which are often strong in the Raman spectrum.

Theoretical and Computational Chemistry Studies of 1 2,5 Dimethyl Phenyl Piperazin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 1-(2,5-Dimethyl-phenyl)-piperazin-2-one are absent from the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is crucial for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. An MEP analysis of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one would highlight the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the piperazine (B1678402) ring as potential sites for interaction. However, no published research has presented an MEP analysis for this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity and its participation in chemical reactions. The energy gap between HOMO and LUMO is a key indicator of chemical stability. For 1-(2,5-Dimethyl-phenyl)-piperazin-2-one, there are no available data on its HOMO-LUMO energies or their distribution, precluding any specific reactivity predictions based on FMO theory.

Molecular Dynamics Simulations of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment, such as a solvent or a biological receptor. Such simulations are invaluable for understanding the dynamic nature of a compound. There are no specific MD simulation studies reported for 1-(2,5-Dimethyl-phenyl)-piperazin-2-one in the available literature.

Conformational Analysis and Energy Landscapes of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. A conformational analysis of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one would involve identifying the most stable conformers and the energy barriers between them. This would likely involve rotation around the single bonds connecting the phenyl group to the piperazinone ring and the puckering of the piperazinone ring itself. While studies on the conformational preferences of substituted piperazines and piperidinones exist, a specific energy landscape for 1-(2,5-Dimethyl-phenyl)-piperazin-2-one has not been documented.

QSAR (Quantitative Structure-Activity Relationship) Modeling of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one and its Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Developing a QSAR model requires a dataset of structurally related compounds with measured biological activities. As there are no reported biological activity data or computational studies for a series of analogues of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one, no QSAR models have been developed for this class of compounds.

Exploration of Biological Activities and Pharmacological Potential of 1 2,5 Dimethyl Phenyl Piperazin 2 One in Pre Clinical Settings

In Vitro Screening Methodologies for Biological Activity

In vitro studies are the foundational step in drug discovery, providing initial insights into the biological effects of a compound in a controlled laboratory setting. These assays are crucial for identifying potential therapeutic targets and understanding the mechanism of action.

Initial screening of a novel compound like 1-(2,5-Dimethyl-phenyl)-piperazin-2-one would involve cellular assays to identify its biological targets and elucidate its mechanism of action. This often begins with cytotoxicity screening against a panel of human cancer cell lines. nih.govresearchgate.net For instance, a study on various piperazin-2-one-based structures evaluated their cytotoxic activity on cell lines such as HUH7 (hepatocellular carcinoma), DAOY (medulloblastoma), and U251 (glioblastoma). nih.gov The viability of cells is typically assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity. acs.org

A related compound, 1-(2,5-dimethylphenyl)piperazine, has been shown to induce apoptosis (programmed cell death) in MCF-7 breast cancer cells through the release of cytochrome c and activation of caspase-3. biosynth.com This suggests that 1-(2,5-Dimethyl-phenyl)-piperazin-2-one could be investigated for similar pro-apoptotic effects in cancer cell lines. Mechanistic studies would further explore the specific cellular pathways affected by the compound.

Based on the structural characteristics of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one and the known activities of related piperazine (B1678402) derivatives, specific enzyme inhibition and receptor binding assays would be conducted.

Enzyme Inhibition: Piperazine derivatives have been investigated as inhibitors of various enzymes. For example, a study on tosyl piperazine-dithiocarbamate derivatives evaluated their potential to inhibit bacterial tyrosinase. nih.gov Another study focused on thiazolylhydrazine-piperazine derivatives as selective inhibitors of monoamine oxidase A (MAO-A), an important target in neurological disorders. mdpi.com Therefore, 1-(2,5-Dimethyl-phenyl)-piperazin-2-one would likely be screened against a panel of relevant enzymes, such as kinases, proteases, or oxidoreductases, depending on the therapeutic area of interest. The inhibitory activity is typically quantified by determining the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Receptor Binding: Arylpiperazine derivatives are well-known for their interaction with various neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov For example, studies have evaluated the binding affinity of arylpiperazine derivatives for D2, 5-HT1A, and 5-HT2A receptors, which are important targets for antipsychotic drugs. nih.gov The binding affinity is determined using radioligand binding assays, where the test compound's ability to displace a known radioactive ligand from the receptor is measured. The results are expressed as the inhibition constant (Ki). Given its arylpiperazine moiety, 1-(2,5-Dimethyl-phenyl)-piperazin-2-one would be a candidate for screening against a panel of central nervous system (CNS) receptors.

To further understand the compound's effects, cell-based assays that monitor specific biological pathways are employed. For instance, if initial screens suggest an anti-inflammatory potential, assays measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α) in immune cells would be relevant. mdpi.com If anticancer activity is detected, assays to assess the compound's effect on the cell cycle or its ability to induce DNA damage in cancer cells would be performed. mdpi.com

The piperazine nucleus is a common scaffold in many antimicrobial and antifungal agents. researchgate.netbg.ac.rsnih.govresearchgate.net Therefore, 1-(2,5-Dimethyl-phenyl)-piperazin-2-one would be systematically screened for its activity against a panel of pathogenic bacteria and fungi.

Antibacterial Screening: The antibacterial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov This is often determined using the broth microdilution method. A range of Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) would be tested. researchgate.net

Antifungal Screening: Similarly, antifungal activity is assessed by determining the MIC against various fungal strains, such as Candida albicans and Aspergillus species. biosynth.com The methodology is similar to that of antibacterial screening.

The following table illustrates a hypothetical screening panel for antimicrobial activity:

| Microorganism | Type | Strain Example |

| Staphylococcus aureus | Gram-positive bacteria | ATCC 29213 |

| Escherichia coli | Gram-negative bacteria | ATCC 25922 |

| Pseudomonas aeruginosa | Gram-negative bacteria | ATCC 27853 |

| Candida albicans | Fungus (Yeast) | ATCC 90028 |

| Aspergillus fumigatus | Fungus (Mold) | Clinical Isolate |

In Vivo Studies (Non-Human) for Pharmacological Assessment

Following promising in vitro results, in vivo studies in animal models are conducted to evaluate the pharmacological effects of the compound in a living organism.

The choice of animal model depends on the intended therapeutic application based on the in vitro findings.

Cancer Research: If 1-(2,5-Dimethyl-phenyl)-piperazin-2-one shows significant in vitro cytotoxicity against specific cancer cell lines, its anticancer efficacy would be tested in xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, and the ability of the compound to inhibit tumor growth is assessed. acs.org

Neurological Disorders: Given the prevalence of piperazine derivatives in CNS drug discovery, if the compound shows affinity for relevant receptors, its effects would be studied in animal models of neurological or psychiatric conditions. For example, piperazine derivatives have been evaluated in animal models of Alzheimer's disease to assess their impact on cognitive and motor functions. nih.govmdpi.com

Infectious Diseases: For compounds with demonstrated antimicrobial or antifungal activity in vitro, their efficacy would be tested in animal models of infection. For instance, a mouse model of systemic infection could be used to determine if the compound can reduce the bacterial or fungal load in various organs.

The following table provides examples of animal models that could be used for in vivo evaluation:

| Therapeutic Area | Animal Model | Endpoint Examples |

| Oncology | Human tumor xenograft in mice | Tumor growth inhibition, survival rate |

| Neurology (e.g., Alzheimer's) | 5xFAD transgenic mouse | Cognitive performance (e.g., Morris water maze), amyloid plaque deposition |

| Infectious Disease | Murine model of sepsis | Survival rate, bacterial/fungal burden in organs |

Pharmacokinetic and Pharmacodynamic Studies in Animal Models

Currently, there is a notable absence of publicly available scientific literature detailing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one in animal models. PK studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a compound, are fundamental to understanding its behavior in a biological system. Similarly, PD studies, which investigate the biochemical and physiological effects of a drug on the body, are crucial for determining its mechanism of action and therapeutic potential. The lack of such data for 1-(2,5-Dimethyl-phenyl)-piperazin-2-one means that its concentration-time profile in the body and its effects on biological targets remain uncharacterized.

Exploratory Toxicological Studies in Animal Models (Focus on Mechanism)

In the realm of toxicology, there is no available research that has specifically investigated the toxicological profile of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one in animal models. Mechanistic toxicology studies are essential for identifying potential organ toxicities, understanding the molecular pathways leading to adverse effects, and establishing a preliminary safety profile. Without these studies, the potential risks associated with exposure to this compound are unknown. General toxicological information for related classes of compounds, such as N-nitrosamines which can be impurities in pharmaceuticals, indicates the importance of thorough toxicological assessment. europa.eu However, specific data for 1-(2,5-Dimethyl-phenyl)-piperazin-2-one is not present in the available literature.

Structure-Activity Relationship (SAR) Studies of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the specific molecule 1-(2,5-Dimethyl-phenyl)-piperazin-2-one, there are no published SAR studies. Research on other arylpiperazine derivatives has demonstrated that modifications to the phenyl ring and the piperazine core can significantly impact receptor affinity and functional activity. acs.orgnih.gov For instance, substitutions on the phenyl ring have been shown to modulate the affinity for serotonin and alpha-1 receptors in other series of phenylpiperazines. acs.org However, without specific SAR data for derivatives of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one, the key structural motifs responsible for any potential biological activity remain unidentified.

Molecular Docking and Ligand-Protein Interaction Studies of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. A search of the scientific literature reveals no specific molecular docking or ligand-protein interaction studies for 1-(2,5-Dimethyl-phenyl)-piperazin-2-one. Such studies are instrumental in hypothesizing the molecular targets of a compound and elucidating the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. While docking studies have been performed on various other piperazine-containing compounds to explore their potential as, for example, androgen receptor antagonists or butyrylcholinesterase inhibitors, this specific compound has not been the subject of such investigations. nih.gov

Derivatization and Analog Design Strategies for 1 2,5 Dimethyl Phenyl Piperazin 2 One

Rational Design of New Analogues Based on 1-(2,5-Dimethyl-phenyl)-piperazin-2-one Scaffold

Rational drug design for analogs of the 1-(2,5-Dimethyl-phenyl)-piperazin-2-one scaffold hinges on understanding the structure-activity relationships (SAR) that govern molecular interactions with a biological target. nih.govnih.gov The process often begins with the identification of a lead compound, like the title compound, which may exhibit modest affinity for a particular receptor or enzyme. acs.org Computational tools and medicinal chemistry principles are then applied to guide the design of new analogs with improved properties. nih.govmdpi.com

A primary consideration is the exploration of substituents on the phenyl ring. For the 1-(2,5-Dimethyl-phenyl)-piperazin-2-one core, the existing methyl groups at the 2 and 5 positions serve as a starting point. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), can be employed to model the steric and electrostatic interactions of analogs with a target's binding site. nih.gov For instance, studies on related phenylpiperazine series have shown that substitution at the ortho-position (like the 2-methyl group) with groups having a negative potential can be favorable for binding to certain receptors. nih.gov The meta-position (like the 5-methyl group) can be crucial for modulating selectivity between different receptor subtypes, as some receptors can accommodate bulkier substituents in this region while others have more restricted steric requirements. nih.gov

The design process also involves modifying the piperazin-2-one (B30754) ring and its substituents. The nitrogen atom at the 4-position is a key site for derivatization, often serving as a point to introduce linkers or pharmacophoric groups that can interact with specific regions of a biological target. nih.govtandfonline.com The design of these substituents is guided by the desired pharmacological profile, aiming to enhance potency and selectivity. nih.gov

Synthetic Strategies for Peripheral Modifications and Substituent Effects

The synthesis of analogs of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one involves a variety of established and modern synthetic methodologies. The peripheral modifications primarily target the N-aryl bond, the N4-position of the piperazine (B1678402) ring, and the carbon atoms of the heterocyclic core.

N-Arylation: The formation of the bond between the phenyl ring and the piperazin-2-one nitrogen is a critical step. Common methods include palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-Goldberg reactions, which allow for the coupling of an appropriately substituted aryl halide (e.g., 1-bromo-2,5-dimethylbenzene) with piperazin-2-one. nih.gov More recent, efficient methods utilize palladium catalysis under aerobic and solvent-free conditions, which can be more environmentally friendly and cost-effective. organic-chemistry.org

N4-Alkylation and Acylation: The secondary amine at the N4 position of the piperazin-2-one ring is a versatile handle for introducing a wide range of substituents. Standard synthetic techniques include:

Reductive Amination: Reacting the N4-H with aldehydes or ketones in the presence of a reducing agent. nih.gov

Nucleophilic Substitution: Alkylation using alkyl halides or sulfonates. nih.gov

Amide Bond Formation: Acylation with carboxylic acids or their activated derivatives to form amides. acs.org

Substituent Effects: The nature of the substituents introduced significantly impacts the molecule's properties.

Electronic Effects: Electron-donating or electron-withdrawing groups on the phenyl ring can alter the electron density of the aromatic system and the N1 nitrogen, influencing binding affinity. bohrium.com

Steric Effects: The size and shape of substituents on both the phenyl ring and the N4-position are critical. For example, in related phenylpiperazines, bulky groups at the meta-position of the phenyl ring can enhance selectivity for certain receptors. nih.gov

Lipophilicity and Solubility: The addition of polar or nonpolar groups can modulate the compound's solubility and ability to cross biological membranes. The piperazine moiety itself is often used to increase the water solubility and bioavailability of drug candidates. nih.gov

A summary of peripheral modification strategies is presented below:

| Modification Site | Synthetic Strategy | Potential Substituents | Purpose of Modification |

| Phenyl Ring | Suzuki or Stille coupling (pre-cyclization) | Alkyl, alkoxy, halogen, nitro, cyano groups | Modulate electronic properties, steric interactions, and metabolic stability |

| N1-Aryl Bond | Buchwald-Hartwig amination, Ullmann coupling | Substituted phenyl or heteroaryl rings | Anchor the core scaffold to the target |

| N4-Position | Reductive amination, alkylation, acylation | Alkyl chains, benzyl (B1604629) groups, amides, carbamates | Introduce pharmacophoric elements, improve pharmacokinetics |

| Piperazinone Ring (C-atoms) | C-H functionalization, lithiation-substitution | Aryl, alkyl groups | Increase structural diversity and explore new binding interactions mdpi.com |

Heterocyclic Ring Modifications and Bioisosteric Replacements

Beyond peripheral modifications, altering the core heterocyclic structure is a key strategy in analog design. This can involve modifying the piperazin-2-one ring itself or replacing it entirely with a bioisostere.

Piperazinone Ring Modification: While less common than N-substitution, direct functionalization of the carbon atoms of the piperazine ring is an emerging area. mdpi.com Advanced synthetic methods, such as direct C-H lithiation followed by reaction with an electrophile, allow for the introduction of substituents at the C2, C3, C5, or C6 positions, providing a new vector for structural diversification. mdpi.com

Bioisosteric Replacements: Bioisosterism involves substituting one chemical group or moiety with another that produces a broadly similar biological effect. mdpi.comacs.org This is a powerful tool to address issues of metabolism, toxicity, or pharmacokinetics while retaining desired activity. mdpi.com

For the 1-(2,5-Dimethyl-phenyl)-piperazin-2-one scaffold, several bioisosteric replacement strategies can be envisioned:

Piperazin-2-one Ring Analogs: The piperazin-2-one ring can be replaced by other heterocyclic systems to explore different conformational constraints and hydrogen bonding patterns. Examples include piperazine-2,5-diones, hydantoins, or morpholines. nih.govtandfonline.comnih.gov For instance, replacing a piperazine with a dipyrrolidine moiety has been explored in other chemical series to generate novel core scaffolds. mdpi.com

Phenyl Ring Bioisosteres: The 2,5-dimethylphenyl group can be replaced by other aromatic or non-aromatic cyclic systems to improve properties like metabolic stability. acs.org Nonclassical bioisosteres such as cubane (B1203433) or bicyclo[1.1.1]pentane (BCP) have been successfully used as phenyl mimics in other contexts. acs.org

Functional Group Bioisosteres: The amide bond within the piperazin-2-one ring is a key structural feature. In related linear systems, replacing a carboxamide with a sulfonamide has been shown to impact receptor affinity and selectivity. nih.gov

The following table outlines potential bioisosteric replacements for the 1-(2,5-Dimethyl-phenyl)-piperazin-2-one scaffold:

| Original Moiety | Bioisosteric Replacement | Rationale |

| Piperazin-2-one | Piperazine-2,5-dione | Introduces a second carbonyl for additional hydrogen bonding interactions csu.edu.au |

| Piperazin-2-one | Morpholin-2-one | Alters hydrogen bonding capacity and basicity |

| Piperazin-2-one | 1,4-Diazepan-2-one | Expands the ring to alter conformational flexibility |

| 2,5-Dimethylphenyl | Naphthyl, Pyridyl | Explores larger or heteroaromatic space for new interactions |

| 2,5-Dimethylphenyl | Bicyclo[1.1.1]pentane (BCP) | Improves metabolic stability and solubility while mimicking phenyl group geometry acs.org |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a high-throughput platform for generating large libraries of related compounds, which is invaluable for efficiently exploring the SAR of the 1-(2,5-Dimethyl-phenyl)-piperazin-2-one scaffold. bohrium.comnih.gov Both solid-phase and solution-phase synthesis strategies can be employed.

Solid-Phase Synthesis: In solid-phase organic synthesis, the piperazinone scaffold or a precursor is attached to a resin support. acs.org This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. A key advantage is the ability to perform multiple reactions in parallel. For example, a resin-bound piperazinone precursor can be reacted with a diverse set of amines or other building blocks, followed by cleavage from the resin to yield a library of final products. acs.org

Solution-Phase Synthesis: Modern purification techniques have made solution-phase combinatorial synthesis more viable. One-pot cascade reactions, where multiple synthetic steps are performed in the same reaction vessel, are particularly efficient for library generation. bohrium.com For example, a cascade process for preparing piperazinone derivatives has been developed that allows for the easy introduction of structural variations, making it suitable for combinatorial synthesis. bohrium.com By using mixtures of different aryl iodides and amines as starting materials, diverse libraries of piperazinone derivatives can be rapidly assembled. bohrium.com

These combinatorial approaches, coupled with high-throughput screening, can quickly identify promising analogs of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one for further development.

Advanced Applications and Future Research Directions for 1 2,5 Dimethyl Phenyl Piperazin 2 One

Conclusion and Outlook on 1 2,5 Dimethyl Phenyl Piperazin 2 One Research

Summary of Key Academic Discoveries and Contributions

The academic landscape surrounding 1-(2,5-Dimethyl-phenyl)-piperazin-2-one is best understood through the significant contributions made in the study of the piperazine (B1678402) and N-arylpiperazinone scaffolds. The piperazine ring is recognized as a "privileged scaffold" in drug discovery due to its unique physicochemical properties. bohrium.comnih.govresearchgate.net Its six-membered structure containing two nitrogen atoms at opposite positions provides a combination of structural rigidity, hydrogen bond acceptors, and a large polar surface area, which often leads to improved water solubility and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics in drug candidates. nih.govscilit.com

Key discoveries in the parent class of N-arylpiperazinones have established them as potent and versatile bioactive molecules:

Enzyme Inhibition: Research into 1-aryl-2-piperazinones identified them as potent inhibitors of farnesyltransferase (FTase), an enzyme implicated in cancer signaling pathways. Studies on these scaffolds revealed that the precise placement of the carbonyl group within the piperazine ring is critical for activity, with 1-aryl-2-piperazinones and 2,3-diketopiperazines showing significant inhibitory potential.

Central Nervous System (CNS) Activity: The broader arylpiperazine class is renowned for its interaction with neurotransmitter receptors. ijrrjournal.com Derivatives have been developed as ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors, leading to antipsychotic and antidepressant agents. nih.govnih.gov For example, the drug Vortioxetine, which is chemically related, features a dimethylphenyl group and targets multiple serotonin receptors and the serotonin transporter. nih.gov

Anticancer and Antimicrobial Applications: Arylpiperazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines and possess antimicrobial properties. nih.govnih.govmdpi.com The ability to modify the aryl group and the piperazine core allows for the fine-tuning of these biological activities. researchgate.net

Synthetic Methodologies: Significant academic effort has been directed toward the stereoselective synthesis of substituted oxopiperazines. nih.gov Efficient routes using natural amino acids as chiral starting materials have been developed, allowing for the controlled introduction of substituents on the heterocyclic core. nih.gov

Persistent Challenges and Unresolved Questions

The primary unresolved question is the specific chemical, physical, and biological profile of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one itself. Due to the lack of dedicated research, its potential contributions to the field remain theoretical. Beyond this, several challenges inherent to its chemical class persist:

Stereoselective Synthesis: A major challenge in the synthesis of substituted piperazinones is the control of stereochemistry. nih.gov For many biological applications, a single stereoisomer is active while others may be inactive or even detrimental. Developing scalable, diastereoselective synthetic routes to access specific, enantiomerically pure isomers of substituted 2-oxopiperazines remains a significant hurdle. nih.gov

Predicting Structure-Activity Relationships (SAR): As demonstrated in related series, minor structural modifications can lead to dramatic and often unpredictable changes in biological activity and pharmacokinetic profiles. For instance, shifting the carbonyl group from position 2 to position 3 in the piperazinone ring can decrease potency by an order of magnitude. The specific influence of the 2,5-dimethyl substitution pattern on the phenyl ring of the target compound is unknown and requires empirical investigation.

Bioavailability and CNS Penetration: While the piperazine moiety can improve solubility, achieving optimal oral bioavailability and, for neurological targets, blood-brain barrier penetration is a persistent challenge that requires careful molecular design. nih.gov

Future Trajectories for Research on 1-(2,5-Dimethyl-phenyl)-piperazin-2-one

The untapped potential of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one presents clear directions for future research. The immediate trajectory involves its fundamental synthesis and characterization, followed by systematic biological screening based on the known activities of its structural analogs.

Chemical Synthesis and Characterization: The first step is the development and publication of a robust, high-yield synthetic protocol for 1-(2,5-Dimethyl-phenyl)-piperazin-2-one. This would be followed by comprehensive characterization using modern spectroscopic methods (NMR, MS, IR) and single-crystal X-ray diffraction to definitively establish its three-dimensional structure.

Systematic Biological Evaluation: Leveraging the knowledge from related scaffolds, the compound should be subjected to a battery of biological assays to uncover its potential therapeutic value.

| Research Area | Specific Assays | Rationale / Justification | Reference |

|---|---|---|---|

| Oncology | Enzyme inhibition assays (e.g., Farnesyltransferase); Cytotoxicity screening against a panel of human cancer cell lines (e.g., breast, prostate, pancreas). | Related 1-aryl-2-piperazinones show potent FTase inhibition, and the arylpiperazine scaffold is a known anticancer pharmacophore. | mdpi.com |

| Neuroscience | Receptor binding assays for key CNS targets (e.g., 5-HT1A, 5-HT3A, D2 receptors); Serotonin transporter (SERT) inhibition assays. | Arylpiperazines are classic ligands for neurotransmitter receptors. The related drug Vortioxetine acts on these targets. | ijrrjournal.comnih.govnih.gov |

| Infectious Diseases | Antimicrobial activity testing against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi. | N-aryl piperazine derivatives have demonstrated significant antibacterial and antifungal activity. | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies: Following initial screening, a medicinal chemistry program could be initiated. This would involve the synthesis of analogs—for example, altering the methyl group positions on the phenyl ring (to 2,4-, 2,6-, 3,4-, etc.), replacing them with other substituents (e.g., halogens, methoxy (B1213986) groups), or modifying the piperazinone core—to build a comprehensive SAR profile.

Broader Implications for Organic Chemistry and Related Fields

The focused study of 1-(2,5-Dimethyl-phenyl)-piperazin-2-one, while specific, carries broader implications. Research into this and related molecules contributes to a more granular understanding of how subtle structural changes impact biological function, a central theme in medicinal chemistry. scilit.com The development of novel synthetic pathways to access this particular isomer could introduce new methodologies applicable to the synthesis of other complex heterocyclic systems. nih.gov

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1-(2,5-Dimethyl-phenyl)-piperazin-2-one, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituted aryl groups are introduced to a piperazin-2-one core using palladium-catalyzed cross-coupling or alkylation. Key intermediates are purified via flash chromatography (e.g., silica gel with PE–Et₂O) and characterized using HRMS and IR spectroscopy. For instance, HRMS (ESI) of related compounds shows exact mass matches (e.g., m/z 451.13385 calculated vs. 451.13339 observed) . IR analysis confirms functional groups (e.g., carbonyl stretch at ~1652 cm⁻¹) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing 1-(2,5-Dimethyl-phenyl)-piperazin-2-one?

- Methodology :

- HRMS : Validates molecular formula via exact mass analysis.

- IR Spectroscopy : Identifies carbonyl (C=O) and aromatic C-H stretches.

- NMR : Resolves substitution patterns (e.g., methyl groups on the phenyl ring).

- Chromatography : Flash chromatography (e.g., SiO₂ with gradient elution) ensures purity.

Example: A related piperazin-2-one derivative showed 66% yield after purification .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in 1-(2,5-Dimethyl-phenyl)-piperazin-2-one derivatives?

- Methodology : Crystals are grown via slow evaporation, and data collected at low temperatures (e.g., 100 K) to minimize thermal motion. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are used. For example, a related tetrachloridozincate complex achieved R = 0.027 and wR = 0.064, with mean C–C bond lengths of 0.002 Å . WinGX integrates tools for data processing and refinement .

Q. How to address contradictions between computational models and experimental crystallographic data for piperazin-2-one derivatives?

- Methodology :

- Validate computational parameters : Ensure DFT methods (e.g., B3LYP) match experimental conditions (e.g., solvent effects).

- Re-refine crystallographic data : Use SHELXL to adjust thermal parameters or occupancy rates.

- Cross-validate with spectroscopy : Compare calculated IR/NMR spectra with experimental data.

Example: Discrepancies in bond angles may arise from crystal packing forces, resolved via Hirshfeld surface analysis .

Q. What strategies optimize the refinement of twinned or high-disorder crystals in piperazin-2-one compounds?

- Methodology :

- Twinning refinement : Use SHELXL ’s TWIN/BASF commands to model twin domains.

- Disorder modeling : Split atomic positions and apply restraints (e.g., SIMU/RIGU).

- High-resolution data : Collect synchrotron data (≤0.8 Å) to resolve ambiguities.

Example: SHELX’s robustness in handling twinned macromolecular data is well-documented .

Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.